molecular formula C12H13N5 B563297 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1189421-19-9

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Cat. No.: B563297
CAS No.: 1189421-19-9
M. Wt: 230.289
InChI Key: JFQHIQJNQCWLNR-HPRDVNIFSA-N
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Description

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is a heterocyclic aromatic amine known for its mutagenic and carcinogenic properties. It is a derivative of quinoxaline and is often studied for its role in food mutagenesis and its potential health impacts .

Mechanism of Action

Target of Action

It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

It’s known to be a mutagenic and carcinogenic heterocyclic amine . These types of compounds are typically activated in the body through a process of hydroxylation and subsequent O-acetylation .

Biochemical Pathways

The compound is thought to be metabolized in the body via cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . The metabolite formed as a result of this process can react with DNA to form adducts , which may lead to mutations and potentially contribute to carcinogenesis.

Pharmacokinetics

It’s known that the compound is soluble in dmos and methanol , which suggests it could be absorbed in the body when ingested. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

It’s known to be a mutagenic and carcinogenic compound , suggesting that it could cause DNA damage and potentially lead to the development of cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3. For instance, the compound’s stability could be affected by exposure to light and air . Additionally, factors such as the individual’s diet, lifestyle, and genetic makeup could influence how the compound is metabolized and its overall effects in the body.

Preparation Methods

Chemical Reactions Analysis

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include various substituted quinoxalines and amines .

Scientific Research Applications

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 is unique due to its specific substitution pattern on the quinoxaline ring. Similar compounds include:

These compounds share structural similarities but differ in their substitution patterns, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHIQJNQCWLNR-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3
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Reactant of Route 5
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Reactant of Route 6
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2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

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